Ethyl 3-amino-2-(oxan-4-yl)propanoate
Description
Ethyl 3-amino-2-(oxan-4-yl)propanoate (CAS: 2445785-77-1) is a synthetic organic compound characterized by a propanoate ester backbone substituted with an amino group at the third carbon and a tetrahydropyran (oxan-4-yl) group at the second carbon. Its molecular formula is C₁₁H₂₁NO₃, with a molecular weight of 215.15 g/mol (monoisotopic mass) . This compound is typically available as a hydrochloride salt (CAS: 2445785-77-1, molecular weight: 251.8 g/mol) for laboratory use, with a purity ≥95% .
Properties
Molecular Formula |
C10H19NO3 |
|---|---|
Molecular Weight |
201.26 g/mol |
IUPAC Name |
ethyl 3-amino-2-(oxan-4-yl)propanoate |
InChI |
InChI=1S/C10H19NO3/c1-2-14-10(12)9(7-11)8-3-5-13-6-4-8/h8-9H,2-7,11H2,1H3 |
InChI Key |
QPNQBGCMEVCVDP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(CN)C1CCOCC1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-amino-2-(oxan-4-yl)propanoate typically involves the reaction of ethyl acrylate with oxan-4-ylamine under controlled conditions. The reaction is carried out in the presence of a suitable catalyst, such as trifluoromethanesulfonic acid, and anhydrous ethanol as the solvent. The reaction mixture is heated to a temperature range of 120-160°C for 16-20 hours . After the reaction, the product is purified through recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent reaction conditions and high yield. The product is then subjected to various purification steps, including distillation and crystallization, to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-amino-2-(oxan-4-yl)propanoate undergoes several types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.
Major Products
Oxidation: Nitro or nitroso derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted amines or amides.
Scientific Research Applications
Ethyl 3-amino-2-(oxan-4-yl)propanoate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme-substrate interactions and as a building block for bioactive molecules.
Medicine: It serves as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: The compound is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of ethyl 3-amino-2-(oxan-4-yl)propanoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the ester group can undergo hydrolysis to release active metabolites. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Amino-Substituted Propanoate Esters
Ethyl 3-amino-2-(oxan-4-yl)propanoate belongs to a broader class of amino-substituted propanoate esters. Key analogs include:
Key Differences :
- This compound vs. Ethyl 3-(methylthio)propanoate: The latter lacks an amino group but contains a methylthio substituent, contributing to fruity aromas in foods . The amino group in the former may enable nucleophilic reactions but reduces volatility.
- tert-Butyl analogs : The tert-butyl group increases hydrolytic stability compared to ethyl esters, making them preferable in peptide synthesis .
Oxane-Containing Esters
Compounds with tetrahydropyran (oxane) rings exhibit distinct physicochemical properties due to their cyclic ether structure:
Key Differences :
- This compound vs. Ethyl 2-(oxan-4-yl)acetate: The latter lacks an amino group and is associated with flavor enhancement in fermented foods .
Ethyl Esters in Aroma Chemistry
Key Insight: The amino and oxan-4-yl groups in this compound likely render it non-volatile compared to simpler ethyl esters, limiting its role in aroma chemistry.
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